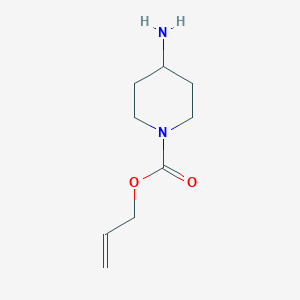

4-Amino-1-N-alloc-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-N-alloc-piperidine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Amino-1-N-alloc-piperidine (CAS No. 358969-71-8) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features an amino group and an alloc group (allyloxycarbonyl), which may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N2O. Its structure consists of a six-membered piperidine ring with an amino substituent at the 4-position and an alloc group at the nitrogen atom.

The biological activity of this compound is thought to arise from its ability to interact with various enzymes, receptors, and cellular pathways. While specific targets remain to be fully elucidated, piperidine derivatives are known to modulate several biochemical pathways, including those involved in cell signaling and metabolism.

Potential Targets

- Enzymatic Inhibition : Piperidine derivatives often act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that piperidine derivatives can exhibit antimicrobial properties. A study found that related compounds showed significant inhibitory effects against various strains of bacteria, suggesting that this compound may possess similar activities.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (e.g., INH) | 0.125 | Standard for comparison |

Anticancer Properties

Preliminary investigations into the anticancer potential of piperidine derivatives have shown promise. For instance, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in xenograft models.

Case Study : A derivative demonstrated significant tumor growth inhibition in nude mice models, indicating potential for further development as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available piperidine precursors. The alloc group can be introduced through standard coupling reactions involving allylic alcohols.

Synthetic Route Overview

- Starting Materials : Piperidine, allyl chloroformate.

- Reaction Conditions : Standard conditions for nucleophilic substitution reactions.

- Characterization Techniques : NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.

In Vivo Studies

Recent studies have focused on the pharmacokinetics and bioavailability of piperidine derivatives. Although initial findings suggest that modifications to the piperidine structure can enhance selectivity and potency against specific targets, challenges such as rapid metabolism and low oral bioavailability have been noted.

Selectivity Profiles

The selectivity of this compound for various kinases has been evaluated through comparative studies with other piperidine derivatives. For instance, compounds have shown varying degrees of selectivity for protein kinase B (PKB) over protein kinase A (PKA), which is critical for therapeutic applications targeting cancer pathways.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of 4-Amino-1-N-alloc-piperidine typically involves the following methods:

- Direct Amination : Utilizing piperidine derivatives and amines under specific conditions to introduce the amino group.

- Protective Group Strategies : Employing protecting groups like alloc to facilitate selective reactions without affecting other functional groups.

Pharmaceutical Applications

This compound is primarily used in the development of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Key Therapeutic Areas

- Cancer Therapy : Compounds derived from this compound have been investigated for their efficacy against various cancers. For instance, bromodomain inhibitors synthesized using this compound have shown promise in targeting cancer cell growth .

- Neurological Disorders : Research indicates potential applications in treating neurological disorders through the modulation of neurotransmitter systems.

Data Table: Summary of Applications

| Application Area | Description | Notable Compounds/Studies |

|---|---|---|

| Cancer Therapy | Development of bromodomain inhibitors | Inhibitors targeting specific cancer pathways |

| Neurological Disorders | Potential modulation of neurotransmitter systems | Ongoing studies on efficacy |

| Chemical Biology | Synthesis of complex organic molecules | Used as a building block in various synthetic routes |

| Material Science | Development of new materials with unique properties | Polymers and composites incorporating piperidine |

Case Study 1: Bromodomain Inhibitors

A recent study highlighted the synthesis of bromodomain inhibitors utilizing this compound as a key intermediate. These inhibitors demonstrated significant anti-tumor activity in vitro, leading to further exploration in clinical settings .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic pathways for N-substituted piperidines has shown that using this compound can enhance yield and purity in microwave-assisted solid-phase synthesis . This method not only improves efficiency but also reduces reaction times significantly.

Propriétés

IUPAC Name |

prop-2-enyl 4-aminopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLGRJGBMKOQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373335 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358969-71-8 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.